molecular formula C13H23N5O6 B219523 Butyloxycarbonyl-asparaginyl-glycyl-glycinamide CAS No. 123472-61-7

Butyloxycarbonyl-asparaginyl-glycyl-glycinamide

Cat. No. B219523
CAS RN: 123472-61-7
M. Wt: 345.35 g/mol
InChI Key: GNURUUOBIIVPEH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyloxycarbonyl-asparaginyl-glycyl-glycinamide, commonly known as Boc-Asn-Gly-Gly-NH2, is a peptide molecule that has gained significant attention in the field of scientific research. It is a synthetic peptide that is commonly used in the synthesis of larger peptides and proteins. The molecule has unique properties that make it an important tool in the field of biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of Boc-Asn-Gly-Gly-NH2 is not fully understood. However, it is believed that the molecule interacts with other proteins and peptides in the body, leading to changes in their structure and function. Boc-Asn-Gly-Gly-NH2 has been shown to inhibit the activity of certain enzymes, such as proteases and peptidases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects:
Boc-Asn-Gly-Gly-NH2 has a number of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, leading to changes in protein turnover and metabolism. The molecule has also been shown to have anti-inflammatory properties and to promote wound healing. In addition, Boc-Asn-Gly-Gly-NH2 has been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Boc-Asn-Gly-Gly-NH2 in lab experiments is its stability. The molecule is resistant to degradation by enzymes and can be easily synthesized using the SPPS method. However, one limitation of using Boc-Asn-Gly-Gly-NH2 is its high cost, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of Boc-Asn-Gly-Gly-NH2 in scientific research. One area of interest is the development of new drugs based on the molecule. Boc-Asn-Gly-Gly-NH2 has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of Boc-Asn-Gly-Gly-NH2 in the development of new biomaterials for tissue engineering and regenerative medicine. Finally, further research is needed to fully understand the mechanism of action of Boc-Asn-Gly-Gly-NH2 and its potential applications in scientific research.

Synthesis Methods

Boc-Asn-Gly-Gly-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) method. The SPPS method involves the sequential addition of amino acids to a growing peptide chain. The Boc-Asn-Gly-Gly-NH2 molecule is synthesized by coupling Boc-Asn-OH, Gly-OH, Gly-OH, and NH2-NH2 in a stepwise manner. The final product is then deprotected using TFA (trifluoroacetic acid) to remove the Boc group, resulting in the formation of Boc-Asn-Gly-Gly-NH2.

Scientific Research Applications

Boc-Asn-Gly-Gly-NH2 has a wide range of applications in scientific research. It is commonly used in the synthesis of larger peptides and proteins and as a tool for studying protein-protein interactions. The molecule is also used in the development of new drugs and as a diagnostic tool for diseases. Boc-Asn-Gly-Gly-NH2 is also used in the study of the structure and function of proteins, as well as in the development of new biomaterials.

properties

CAS RN

123472-61-7

Product Name

Butyloxycarbonyl-asparaginyl-glycyl-glycinamide

Molecular Formula

C13H23N5O6

Molecular Weight

345.35 g/mol

IUPAC Name

butyl N-[2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]acetyl]carbamate

InChI

InChI=1S/C13H23N5O6/c1-2-3-4-24-13(23)18-11(21)7-16-10(20)6-17-12(22)8(14)5-9(15)19/h8H,2-7,14H2,1H3,(H2,15,19)(H,16,20)(H,17,22)(H,18,21,23)/t8-/m0/s1

InChI Key

GNURUUOBIIVPEH-QMMMGPOBSA-N

Isomeric SMILES

CCCCOC(=O)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)N)N

SMILES

CCCCOC(=O)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)N

Canonical SMILES

CCCCOC(=O)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)N

sequence

NGG

synonyms

Boc-L-Asn-Gly-Gly-NH2
butyloxycarbonyl-asparaginyl-glycyl-glycinamide

Origin of Product

United States

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